molecular formula C10H13NO3 B613090 benzyl (2R)-2-amino-3-hydroxypropanoate CAS No. 133099-79-3

benzyl (2R)-2-amino-3-hydroxypropanoate

Cat. No. B613090
M. Wt: 195.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2R)-2-amino-3-hydroxypropanoate is an organic compound. The benzyl group in organic chemistry is the substituent or molecular fragment possessing the structure R−CH2−C6H5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reduction of Benzil using sodium borohydride was run to determine whether the reaction was indeed stereospecific . Another example is the synthesis of benzoxazoles using 2-aminophenols with different compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters .


Molecular Structure Analysis

The molecular structure of similar compounds like Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate has been analyzed . In organic chemistry, benzyl is the substituent or molecular fragment possessing the structure R−CH2−C6H5 .


Chemical Reactions Analysis

The kinetics of two radical–radical association reactions of importance in combustion modelling and poly-aromatic hydrocarbon (PAH) chemistry by performing VRC calculations: benzyl + HO2 and benzoxyl + OH, both forming the adduct benzyl hydroperoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, benzyl (2R)-2-aminopropanoate hydrochloride has a molecular weight of 215.68 and a melting point range of 137-140°C .

properties

IUPAC Name

benzyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNACBMUWTYIV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2R)-2-amino-3-hydroxypropanoate

Synthesis routes and methods

Procedure details

In a similar manner 1.09 grams (0.0105 mole) of serine, 1.76 grams (0.02 mole) of lithium bromide, 2.02 grams (0.0118 mole) of benzyl bromide and 16 grams of N-methylpyrrolidinone were stirred together at 25° C. for 16 hours and at 50° C. for 3 hours to obtain the desired benzyl α-amino-β-hydroxypropionate product. High pressure liquid chromatographic assay indicated a 86 percent yield of the desired product.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.